

Butyl Isocyanatoacetate: A Technical Guide to its Chemical Properties and Reactivity

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Compound of Interest

Compound Name: *Butyl isocyanatoacetate*

Cat. No.: B099575

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl isocyanatoacetate (CAS No. 17046-22-9) is a bifunctional organic compound incorporating both an ester and a highly reactive isocyanate group.^{[1][2][3]} This unique structural combination makes it a valuable reagent and building block in organic synthesis, particularly for the introduction of carboxymethyl functionality and the formation of urethane and urea linkages. Its reactivity is primarily dictated by the electrophilic carbon atom of the isocyanate group, which readily undergoes nucleophilic attack. This guide provides a comprehensive overview of the chemical properties and reactivity of **butyl isocyanatoacetate**, with a focus on its applications in research and development.

Chemical and Physical Properties

The fundamental physicochemical properties of **butyl isocyanatoacetate** are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

Property	Value	Source(s)
CAS Number	17046-22-9	[1] [2] [3]
Molecular Formula	C ₇ H ₁₁ NO ₃	[1] [2] [4]
Molecular Weight	157.17 g/mol	[1] [2] [4]
Boiling Point	213 °C (lit.)	[5]
Density	1.06 g/mL at 25 °C (lit.)	[5]
Refractive Index (n _{20/D})	1.43 (lit.)	[5]
Solubility	Slightly soluble in water.	[5]
Appearance	Clear, colorless to pale yellow liquid.	[6]
Purity	Typically ≥98%	[5]
Synonyms	Isocyanatoacetic acid butyl ester, n-Butyl isocyanatoacetate	[1] [2]

Reactivity and Reaction Mechanisms

The isocyanate group (-N=C=O) in **butyl isocyanatoacetate** is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The general order of reactivity for common nucleophiles with isocyanates is primary amines > secondary amines > alcohols ≈ thiols > water. These reactions are typically exothermic and often proceed rapidly under mild conditions.

Reaction with Alcohols to Form Carbamates (Urethanes)

Butyl isocyanatoacetate reacts with alcohols to form N-alkoxycarbonylmethyl carbamates, commonly known as urethanes. This reaction is of significant importance in polymer chemistry and for the synthesis of various organic molecules. The reaction proceeds via nucleophilic addition of the alcohol's hydroxyl group to the isocyanate's electrophilic carbon. The reaction can be catalyzed by tertiary amines or organometallic compounds.

Experimental Protocol: General Procedure for the Synthesis of Carbamates

- Materials: **Butyl isocyanatoacetate**, alcohol (e.g., ethanol, isopropanol), anhydrous solvent (e.g., tetrahydrofuran, toluene), and optionally a catalyst (e.g., triethylamine, dibutyltin dilaurate).
- Procedure:
 - In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent.
 - If a catalyst is used, add it to the alcohol solution.
 - Slowly add a stoichiometric amount of **butyl isocyanatoacetate** to the stirred solution at room temperature. An exothermic reaction may be observed.
 - The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around $2250-2275\text{ cm}^{-1}$).
 - Upon completion, the solvent is removed under reduced pressure. The resulting carbamate can be purified by crystallization or column chromatography.

Reaction with Amines to Form Ureas

The reaction of **butyl isocyanatoacetate** with primary or secondary amines yields substituted ureas. This reaction is generally very fast and often does not require a catalyst. It is a widely used method for the synthesis of a diverse range of urea derivatives, which are prevalent in many biologically active compounds and materials.

Experimental Protocol: General Procedure for the Synthesis of Ureas

- Materials: **Butyl isocyanatoacetate**, primary or secondary amine (e.g., aniline, diethylamine), and a suitable solvent (e.g., dichloromethane, acetonitrile).
- Procedure:

- Dissolve the amine in the chosen solvent in a reaction flask.
- Slowly add a stoichiometric amount of **butyl isocyanatoacetate** to the stirred amine solution at room temperature. The reaction is typically rapid and exothermic.
- Stir the reaction mixture for a short period (e.g., 30 minutes to a few hours) to ensure the reaction goes to completion.
- If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the resulting urea can be purified by recrystallization or column chromatography.

Reaction with Water

Butyl isocyanatoacetate is sensitive to moisture and reacts with water.^[6] The initial product is an unstable carbamic acid, which readily decarboxylates to form N-(butoxycarbonylmethyl)amine and carbon dioxide. The resulting primary amine can then react with another molecule of **butyl isocyanatoacetate** to form a disubstituted urea. This reactivity necessitates the use of anhydrous conditions when handling and reacting **butyl isocyanatoacetate**.

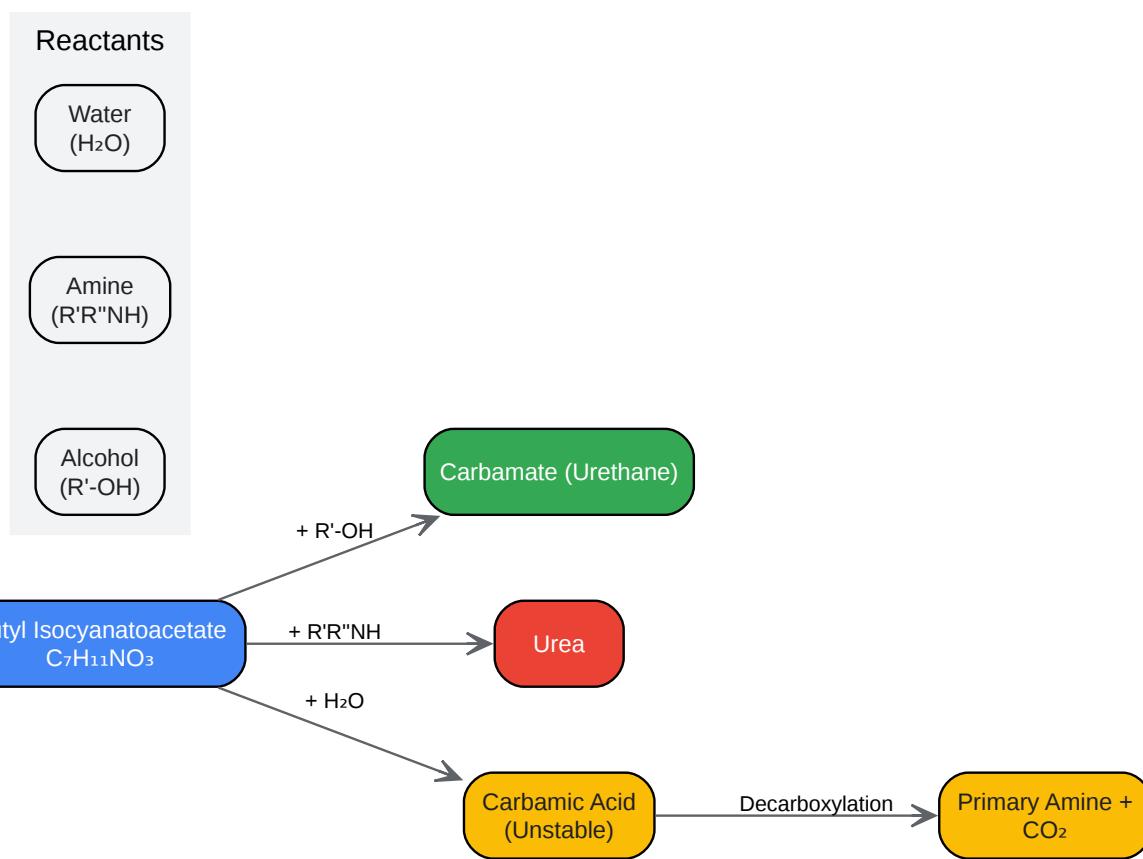
Experimental Protocol: Hydrolysis of **Butyl Isocyanatoacetate** (Illustrative)

- Materials: **Butyl isocyanatoacetate**, water, and a solvent in which both are miscible (e.g., tetrahydrofuran).
- Procedure:
 - Dissolve **butyl isocyanatoacetate** in the solvent in a reaction flask.
 - Add an excess of water to the solution and stir at room temperature.
 - The evolution of carbon dioxide gas may be observed.
 - The reaction can be monitored by IR spectroscopy for the disappearance of the isocyanate peak.

- The final products in the mixture will be the corresponding amine and the symmetrically disubstituted urea.

Reactivity Pathway Diagram

The following diagram illustrates the primary reaction pathways of **butyl isocyanatoacetate** with common nucleophiles.



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Caption: General reactivity of **Butyl Isocyanatoacetate**.

Applications in Research and Drug Development

The dual functionality of **butyl isocyanatoacetate** makes it a versatile tool in organic synthesis and medicinal chemistry. Some key applications include:

- **Synthesis of Peptidomimetics and Heterocycles:** The isocyanate group can be used to couple with amino acids or other amine-containing molecules to form urea-linked peptidomimetics. The ester functionality can be further manipulated to create a variety of heterocyclic structures.
- **Derivatization of Biomolecules:** **Butyl isocyanatoacetate** can be used to derivatize proteins and other biomolecules containing free amine or hydroxyl groups. This can be useful for modifying their properties or for introducing a label.
- **Polymer Synthesis:** As a bifunctional monomer, it can be used in the synthesis of specialty polymers and polyurethanes with pendant ester groups, which can be further functionalized.
- **Agrochemical and Pharmaceutical Synthesis:** Isocyanates are key intermediates in the synthesis of many agrochemicals (e.g., herbicides) and pharmaceuticals.^[7] **Butyl isocyanatoacetate** provides a scaffold that can be elaborated into more complex, biologically active molecules.

Safety and Handling

Butyl isocyanatoacetate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Conclusion

Butyl isocyanatoacetate is a valuable and reactive chemical intermediate with broad applications in organic synthesis. Its ability to readily react with a variety of nucleophiles allows for the efficient construction of carbamate and urea linkages, making it a useful tool for researchers and scientists in both academic and industrial settings, including drug discovery and development. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in the laboratory.

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